molecular formula C₁₇H₁₇Cl₂N₃O₇ B1140480 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine CAS No. 63423-94-9

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine

Cat. No.: B1140480
CAS No.: 63423-94-9
M. Wt: 446.24
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Description

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a ribofuranosyl moiety and a dichloroimidazo[4,5-c]pyridine core, making it a valuable subject for research in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of anti-tumor drugs such as azacitidine and selenazofurin, nucleoside antibiotics toyocamycin, and 2-chloro-n6-methyl adenosine . These drugs typically target specific enzymes or receptors in cancer cells or bacteria, disrupting their normal functions and inhibiting their growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieving consistent quality and efficiency. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine
  • 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]quinoline
  • 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyrimidine

Uniqueness

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine is unique due to its specific combination of the ribofuranosyl and dichloroimidazo[4,5-c]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(4,6-dichloroimidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O7/c1-7(23)26-5-11-14(27-8(2)24)15(28-9(3)25)17(29-11)22-6-20-13-10(22)4-12(18)21-16(13)19/h4,6,11,14-15,17H,5H2,1-3H3/t11-,14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGRSJQZWTYDHN-SIUGBPQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858506
Record name 4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63423-94-9
Record name 4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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